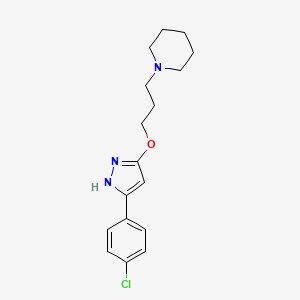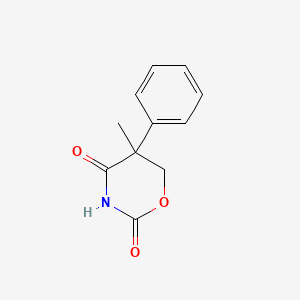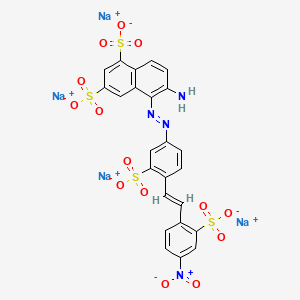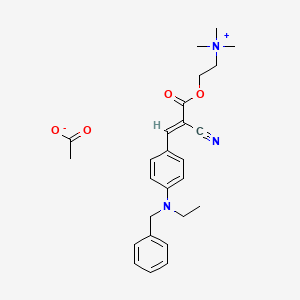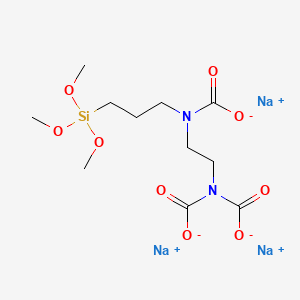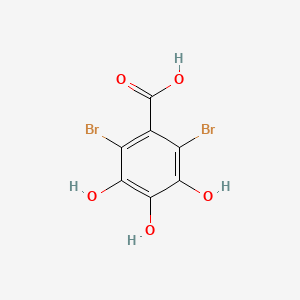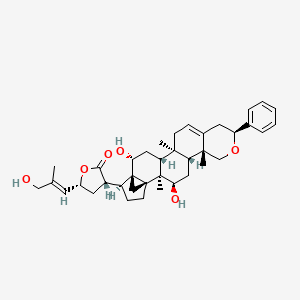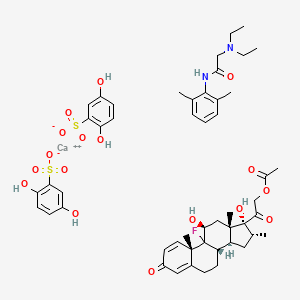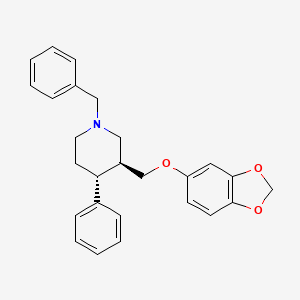
O-Ethyl Dolutegravir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl Dolutegravir: is a derivative of Dolutegravir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Dolutegravir is known for its role as an integrase strand transfer inhibitor (INSTI), which prevents the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound is a modified form of this compound, designed to potentially enhance its pharmacokinetic properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Dolutegravir typically involves the ethylation of Dolutegravir. The process can be summarized as follows:
Starting Material: Dolutegravir is used as the starting material.
Ethylation Reaction: The hydroxyl group of Dolutegravir is ethylated using ethylating agents such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
O-Ethyl Dolutegravir can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethyl derivatives.
科学的研究の応用
O-Ethyl Dolutegravir has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ethylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential to enhance the efficacy of HIV treatment by improving drug absorption and stability.
Medicine: Explored as a potential alternative to Dolutegravir with improved properties.
Industry: Used in the development of new antiretroviral formulations and drug delivery systems.
作用機序
O-Ethyl Dolutegravir exerts its effects by inhibiting the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By blocking this enzyme, this compound prevents the replication of the virus, thereby reducing the viral load in the patient.
Molecular Targets and Pathways
HIV Integrase: The primary target of this compound.
Pathways: Inhibition of the integrase enzyme disrupts the integration of viral DNA, preventing the formation of new viral particles.
類似化合物との比較
Similar Compounds
Dolutegravir: The parent compound, widely used in HIV treatment.
Raltegravir: Another integrase inhibitor used in HIV therapy.
Elvitegravir: Similar to Dolutegravir, used in combination therapies for HIV.
Uniqueness of O-Ethyl Dolutegravir
This compound is unique due to its ethyl modification, which may enhance its pharmacokinetic properties, such as increased bioavailability and stability. This modification aims to improve the overall efficacy of the drug compared to its parent compound, Dolutegravir.
特性
CAS番号 |
1802141-49-6 |
|---|---|
分子式 |
C22H23F2N3O5 |
分子量 |
447.4 g/mol |
IUPAC名 |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-ethoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1 |
InChIキー |
MQZSNSSKVHOHIA-PXAZEXFGSA-N |
異性体SMILES |
CCOC1=C2C(=O)N3[C@@H](CCO[C@H]3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |
正規SMILES |
CCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


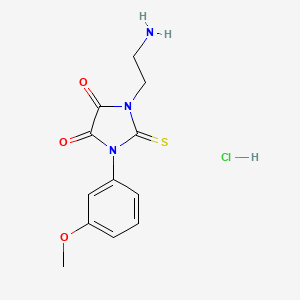
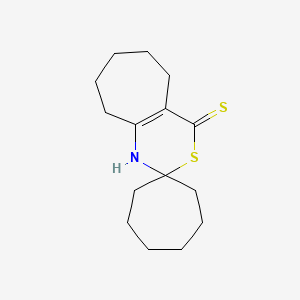
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
